4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol is a chemical compound that belongs to the class of benzofuran derivatives. This compound exhibits significant pharmacological properties, making it a subject of interest in medicinal chemistry and organic synthesis. It is characterized by a fused benzofuran structure with an additional hydroxymethyl group, which enhances its reactivity and potential biological activity.
The compound can be synthesized through various organic reactions involving benzofuran derivatives. It is classified under organic compounds, specifically within the categories of heterocycles and polycyclic compounds. The structural formula can be represented as C₉H₈O₃, indicating the presence of carbon, hydrogen, and oxygen atoms.
The synthesis of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol can be achieved through several methods:
The chemoenzymatic synthesis typically involves:
The molecular weight of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol is approximately 164.16 g/mol. The compound's melting point and boiling point data may vary based on purity and specific synthesis methods.
4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol can participate in various chemical reactions:
These reactions are typically facilitated by specific reagents or catalysts depending on the desired transformation. For example:
The mechanism of action for compounds like 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol often involves interaction with biological targets such as enzymes or receptors. These interactions can modulate biochemical pathways leading to therapeutic effects.
Research indicates that similar benzofuran derivatives exhibit anti-inflammatory and analgesic properties through inhibition of specific enzymes involved in inflammatory pathways . Further studies are necessary to elucidate the exact mechanisms for this particular compound.
4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol has potential applications in:
Research into this compound continues to explore its full potential in medicinal chemistry and related fields .
4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol contains a chiral center at the C3 position, making enantioselective synthesis crucial for pharmaceutical applications. Chemoenzymatic routes leverage the stereoselectivity of enzymes to access single enantiomers. A prominent strategy employs lipase-catalyzed kinetic resolution of racemic acetoxy intermediates derived from benzofuranone precursors. For instance, Pseudomonas cepacia lipase immobilized on ceramic (Amano PS-C II) achieves high enantioselectivity (enantiomeric ratio >200) in the transesterification of racemic 4,5,6,7-tetrahydro-4-oxo-benzofuran-5-yl acetate. This process yields both the resolved (S)-alcohol and the (R)-acetate with >99% enantiomeric excess, enabling downstream conversion to enantiopure 4-oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol derivatives [1] [9]. The enzymatic step typically uses vinyl acetate as an acyl donor in nonpolar solvents (e.g., hexane), exploiting lipases’ stability and selectivity in organic media [3] [9].
Manganese(III) acetate [Mn(OAc)₃] serves as a single-electron oxidant for the α′-acetoxylation of cyclic enones, providing direct access to functionalized benzofuran scaffolds. In benzene solvent, Mn(OAc)₃ mediates the acetoxylation of 6,7-dihydrobenzofuran-4(5H)-one at the benzylic position (C5), yielding racemic 4,5,6,7-tetrahydro-4-oxo-benzofuran-5-yl acetate in 86–90% yield [1]. This reaction proceeds via a radical mechanism: Mn(III) generates an α-carbonyl radical, which undergoes oxidation and trapping by acetic acid. The acetoxy group introduced at C5 facilitates downstream transformations, such as hydrolysis to the alcohol or enzymatic resolution. For 3-hydroxymethyl derivatives, this strategy may be adapted by starting with appropriately substituted cyclohexanedione precursors bearing the hydroxymethyl group at C3 prior to ring closure and Mn-mediated functionalization [1] [10].
The benzofuran core is efficiently constructed from 1,3-cyclohexanedione derivatives via acid- or base-catalyzed annulation. A representative route involves:
Table 1: Key Steps in Cyclohexanedione-Based Synthesis
Step | Reagents/Conditions | Product | Yield |
---|---|---|---|
Cyclization | Chloroacetaldehyde, KOH, EtOH, reflux | 6,7-Dihydrobenzofuran-4(5H)-one | 70–85% |
Ester Hydrolysis | NaOH, H₂O, reflux | 4-Oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid | >90% |
Esterification | CH₃OH, H₂SO₄, reflux | Methyl ester | 72% |
Reduction | LiAlH₄, THF, 0°C to rt | 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol | 65–80% |
Palladium catalysis enables late-stage diversification of the benzofuran scaffold, particularly at C3. The hydroxymethyl group in 4-oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol can be converted to halides or triflates for use in cross-coupling. Key reactions include:
Kinetic resolution (KR) of racemic 4-oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol hinges on identifying optimal lipases and reaction parameters. Critical factors include:
Table 2: Lipase Performance in Kinetic Resolution of Benzofuran Methanols
Lipase Source | Immobilization | Solvent | Acyl Donor | Time (h) | Conversion (%) | ee (%) (Product) | E Value |
---|---|---|---|---|---|---|---|
Pseudomonas cepacia (PS-C II) | Ceramic | Hexane | Vinyl acetate | 3 | 50 | >99 (S) | >200 |
Candida antarctica (CAL-B) | Acrylic resin | MTBE | Vinyl acetate | 6 | 43 | 74 (S) | >200 |
Porcine pancreas | None | THF | Vinyl acetate | 48 | <5 | – | – |
Optimization studies reveal that substrate loading (0.05–0.1 mmol) and enzyme amount (1–2 mg) minimally affect selectivity when using immobilized Pseudomonas cepacia lipase, enabling scalable resolutions. The resolved (S)-alcohols serve as precursors to bioactive molecules like ivabradine analogs [3] [6] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1